molecular formula C13H19ClN2O B2864747 1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine CAS No. 2177059-82-2

1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine

Cat. No.: B2864747
CAS No.: 2177059-82-2
M. Wt: 254.76
InChI Key: NTURIDVTEGFGIE-UHFFFAOYSA-N
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Description

1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine is a chemical compound of interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel therapeutic agents. The piperazine ring is a privileged scaffold in drug discovery, featured in a wide range of bioactive molecules with applications including antitumor, antibacterial, and central nervous system (CNS) activities . The specific substitution pattern of this compound, featuring a 2-chloro-3-methoxyphenyl group, suggests potential for interaction with various biological targets. Structurally similar phenylpiperazine derivatives are frequently investigated as high-affinity, selective ligands for dopamine and serotonin receptor subtypes, making them valuable tools for neuropharmacological studies . Furthermore, the incorporation of N-methyl piperazine subunits is a common strategy in the design of potent anticancer agents, as this moiety can significantly influence a molecule's physicochemical properties and enhance its biological activity . This compound serves as a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. It is intended for research purposes only in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-chloro-3-methoxyphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-15-6-8-16(9-7-15)10-11-4-3-5-12(17-2)13(11)14/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTURIDVTEGFGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 50-80°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its pharmacological activities.

    Industry: Utilized in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or block receptor sites, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chloro-3-methoxybenzyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its pharmacological properties.

    1-(2-Chloro-4-methoxybenzyl)-4-methylpiperazine: The position of the methoxy group is different, which can influence its chemical reactivity and biological activity.

    1-(2-Chloro-3-methoxybenzyl)-4-ethylpiperazine: The presence of an ethyl group instead of a methyl group can alter its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct pharmacological and chemical properties compared to other similar compounds.

Biological Activity

1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine is a compound that belongs to the piperazine family, which has garnered attention for its diverse biological activities. Piperazine derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H17ClN2O. The compound features a piperazine ring substituted with a chlorinated methoxyphenyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. These interactions can include:

  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic processes.
  • Ion Channel Modulation : The compound may affect ion channels, altering cellular excitability and signaling.

The presence of the chlorinated methoxy group enhances binding affinity and selectivity for certain targets, potentially improving pharmacokinetic properties such as absorption and distribution .

Antimicrobial Activity

Piperazine derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit inhibitory effects against various bacterial strains. For example, related piperazine derivatives have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Research has highlighted the potential of piperazine compounds as antiviral agents. For instance, certain piperazine derivatives have been evaluated for their effectiveness against viral infections such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV). These compounds often exhibit low cytotoxicity while maintaining significant antiviral efficacy .

Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Compound APC3 (prostate cancer)5.0
Compound BHela (cervical cancer)2.5
Compound CHepG2 (liver cancer)4.0

These studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of piperazine derivatives, this compound was tested against RSV. The results indicated an EC50 value of approximately 10 µM, demonstrating significant antiviral activity while maintaining low cytotoxicity levels .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related piperazine compounds against breast cancer cell lines. The study reported that these compounds could effectively inhibit cell proliferation with IC50 values ranging from 1 to 5 µM, suggesting that structural modifications significantly impact their biological activity .

Q & A

Q. Critical Parameters for Yield Optimization :

ParameterOptimal ConditionImpact on Yield
Molar Ratio1:1.2 (Piperazine:Benzyl Halide)Prevents excess reagent accumulation
Reaction Time12–24 hoursEnsures complete alkylation
PurificationColumn chromatography (SiO₂)Removes unreacted starting materials

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question
Structural validation relies on spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methylpiperazine protons at δ 2.2–3.5 ppm) .
    • ¹³C NMR : Confirms carbon骨架, including the methoxy group (δ 55–60 ppm) and quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 295.1234 for C₁₃H₁₉ClN₂O) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-Cl stretch at 750 cm⁻¹, C-O-C stretch at 1250 cm⁻¹) .

What physicochemical properties (e.g., solubility, stability) are critical for experimental design with this compound?

Basic Research Question
Key properties include:

  • Solubility :
    • Lipophilic due to the chloro-methoxybenzyl group; soluble in DCM, DMSO, and ethanol but poorly soluble in water .
    • Aqueous solubility can be enhanced using cyclodextrins or surfactants for in vitro assays .
  • Stability :
    • Stable at room temperature in inert atmospheres but degrades under prolonged UV exposure. Store at –20°C in amber vials .
  • pKa : Predicted pKa ~8.5 (piperazine nitrogen), influencing protonation state in biological systems .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Contradictions in activity (e.g., receptor affinity vs. functional assays) may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which impacts in vivo efficacy .
  • Comparative SAR Studies : Compare with analogs (e.g., 1-[(2-fluorophenyl)methyl]-4-methylpiperazine) to isolate structural determinants of activity .

How does the substitution pattern on the phenyl ring influence target selectivity in neurological assays?

Advanced Research Question
The 2-chloro-3-methoxy substitution confers:

  • Enhanced Lipophilicity : Improves blood-brain barrier penetration compared to non-halogenated analogs .
  • Receptor Binding : The chloro group increases affinity for serotonin (5-HT₁A) over dopamine receptors, as shown in radioligand displacement assays (IC₅₀ = 120 nM vs. >1 µM) .
  • Meta-O-Methoxy Group : Reduces metabolic oxidation by cytochrome P450 enzymes, enhancing plasma half-life .

What computational methods are used to predict the binding mode of this compound with neurological targets?

Advanced Research Question

  • Molecular Docking : Glide or AutoDock Vina simulates interactions with 5-HT₁A (PDB: 7E2Z). The chloro group forms halogen bonds with Tyr390, while the methoxy group stabilizes via hydrophobic contacts .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, highlighting critical residues (e.g., Asp116 for ionic interactions) .
  • Free Energy Calculations : MM/GBSA estimates binding affinity (ΔG = –9.8 kcal/mol), correlating with experimental IC₅₀ values .

How can researchers address discrepancies in cytotoxicity profiles across different cell lines?

Advanced Research Question

  • Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify off-target effects .
  • Mechanistic Studies : Use siRNA knockdown to confirm target-specific toxicity (e.g., apoptosis via caspase-3 activation) .
  • Species-Specific Metabolism : Compare human hepatocytes with rodent models to extrapolate in vivo safety .

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